molecular formula C9H6BrFN2O B1442273 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 845306-17-4

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1442273
CAS No.: 845306-17-4
M. Wt: 257.06 g/mol
InChI Key: HSVLDONTNWZJBX-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromo and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluorobenzohydrazide with acetic anhydride and a suitable dehydrating agent to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of oxadiazoles against various bacterial strains and fungi. The presence of bromine and fluorine substituents in 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole enhances its lipophilicity and biological activity, making it a candidate for further investigation in antimicrobial drug development .

Anticancer Properties
Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds containing oxadiazole moieties have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific structure of this compound may contribute to its ability to interact with biological targets involved in cancer progression .

Neuroprotective Effects
There is emerging evidence suggesting that oxadiazoles can exhibit neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Fluorescent Materials
The unique electronic properties of this compound make it suitable for use in the development of fluorescent materials. Research has shown that oxadiazoles can be incorporated into polymers to create materials with enhanced photophysical properties. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensors
Due to its electronic characteristics, this compound can also be utilized in sensor technology. Oxadiazoles have been studied for their ability to detect metal ions and other environmental pollutants. The incorporation of this compound into sensor matrices may enhance sensitivity and selectivity for target analytes .

Agrochemical Applications

Pesticide Development
The structural features of oxadiazoles have led to their exploration as potential pesticides. Compounds like this compound may possess herbicidal or insecticidal properties due to their biological activity against pests. Preliminary studies suggest that modifications to the oxadiazole structure can lead to increased efficacy as agrochemicals .

Case Studies

Study Title Focus Findings
"Antimicrobial Activity of Oxadiazole Derivatives"Evaluated various oxadiazolesFound significant activity against Gram-positive bacteria
"Synthesis and Evaluation of Anticancer Oxadiazoles"Investigated anticancer propertiesDemonstrated inhibition of cell growth in multiple cancer lines
"Fluorescent Properties of Novel Oxadiazole Polymers"Developed new polymeric materialsAchieved improved fluorescence efficiency for OLED applications

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to inhibit or activate biological functions .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromo-2-fluorophenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    5-(4-Bromo-2-fluorophenyl)-1,3,4-oxadiazole: Similar structure but with different ring positions.

    5-(4-Bromo-2-fluorophenyl)-2-methyl-1,2,3-oxadiazole: Similar structure but with a different substitution pattern.

Uniqueness

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both bromo and fluoro groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The chemical structure of this compound is represented by the following molecular formula and characteristics:

PropertyValue
Chemical Formula C₉H₆BrFN₂O
Molecular Weight 257.06 g/mol
IUPAC Name 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Appearance Powder
Storage Temperature Room Temperature

Biological Activity Overview

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation and caspase-3 cleavage
U-937 (Leukemia)0.12 - 2.78Dose-dependent cytotoxicity
A549 (Lung Cancer)Not specifiedPotential inhibition of proliferation

The compound's mechanism often involves the induction of apoptosis in cancer cells, which can be attributed to its interaction with key regulatory proteins such as p53.

Antimicrobial Activity

In addition to its anticancer properties, this oxadiazole derivative has been evaluated for antimicrobial activity. It demonstrated significant inhibitory effects against various pathogens:

PathogenMIC (μg/mL)Notes
Staphylococcus aureus<0.25Strong inhibition of biofilm formation
Escherichia coliNot specifiedEffective against multiple strains

Case Studies

A notable study investigated the compound's effects on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound not only inhibited cell growth but also induced apoptosis through specific molecular pathways involving caspase activation and increased expression of apoptotic markers .

Another study focused on its antimicrobial properties, revealing that it significantly reduced biofilm formation in Staphylococcus species, which is crucial for treating infections associated with medical devices .

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLDONTNWZJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699450
Record name 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845306-17-4
Record name 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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